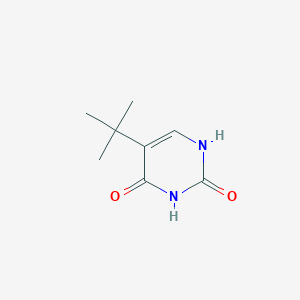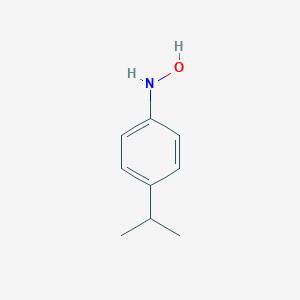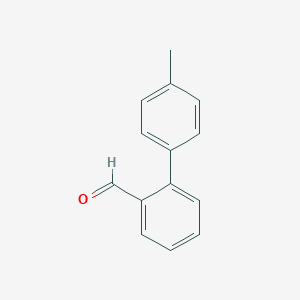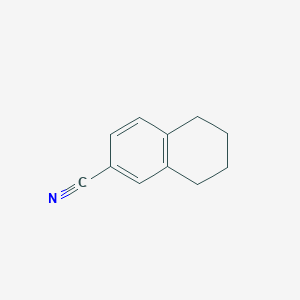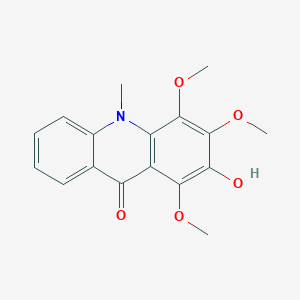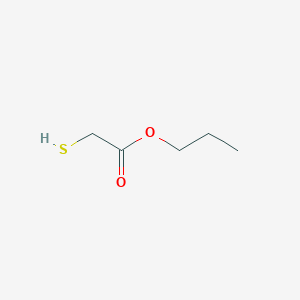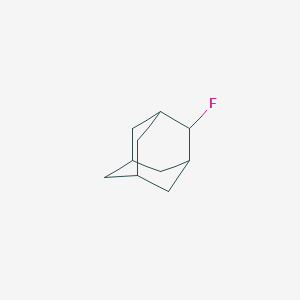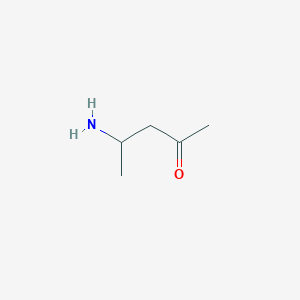![molecular formula C11H15NO3 B096894 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione CAS No. 16858-07-4](/img/structure/B96894.png)
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione, also known as DIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIP is a chelating agent that can form complexes with various metal ions, making it a valuable tool in the field of bioinorganic chemistry. In
Wirkmechanismus
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione acts as a chelating agent by forming stable complexes with metal ions through its two carbonyl and one isoxazole oxygen atoms. The resulting metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complex can have different properties depending on the metal ion and the coordination geometry. For example, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can form square planar complexes with copper(II) ions, which have been shown to exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have demonstrated that 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in brain imaging and drug delivery. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a chelating agent is its high selectivity for certain metal ions. This allows for the preparation of metal complexes with specific properties and applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is its sensitivity to pH and temperature, which can affect its chelating ability and stability.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. One area of interest is the development of new metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complexes with enhanced catalytic activity and selectivity. Another direction is the investigation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a potential therapeutic agent for metal-related diseases. Additionally, the use of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione in brain imaging and drug delivery could be further explored. Finally, the synthesis of new 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione derivatives with improved properties could expand its applications in various fields.
Synthesemethoden
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be synthesized by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with acetylacetone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. The purity of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been widely used in scientific research as a chelating agent for various metal ions. It has been utilized in the synthesis of metal complexes for catalysis, sensing, and imaging applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) for gas storage and separation. In addition, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been investigated for its potential use in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16858-07-4 |
|---|---|
Produktname |
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H15NO3/c1-6-10(9(4)15-12-6)5-11(7(2)13)8(3)14/h11H,5H2,1-4H3 |
InChI-Schlüssel |
LLGGXXBJWYMZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C |
Synonyme |
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)

